4-Amino-4'-nitrobiphenyl

Descripción general

Descripción

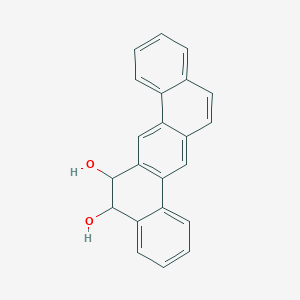

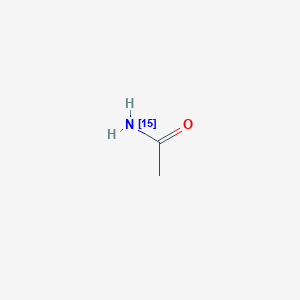

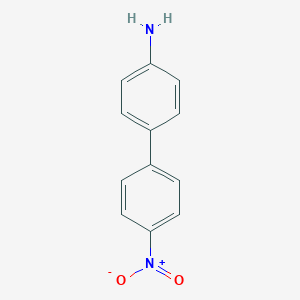

4-Amino-4’-nitrobiphenyl is a chemical compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 g/mol . The IUPAC name for this compound is 4-(4-nitrophenyl)aniline .

Molecular Structure Analysis

The molecular structure of 4-Amino-4’-nitrobiphenyl consists of two phenyl rings connected by a single bond, with an amino group attached to one ring and a nitro group attached to the other . The InChI string representation of the molecule isInChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2 . Physical And Chemical Properties Analysis

4-Amino-4’-nitrobiphenyl has a density of 1.3±0.1 g/cm3, a boiling point of 388.7±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 61.6±0.3 cm3, and a molar volume of 168.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Photonic and Optical Materials

4-Amino-4’-nitrobiphenyl is used in the field of photonic and optical materials . These materials are used to manipulate the flow of light. This can be used in a variety of applications, including telecommunications, information processing, and illumination.

Organic Non-Linear Optical (NLO) Materials

This compound is also used in the development of organic non-linear optical (NLO) materials . NLO materials are used in a variety of applications, including optical communication systems, laser systems, and optical computing.

Environmental Remediation

4-Amino-4’-nitrobiphenyl can be produced through the electrochemical reduction of 4-nitrophenol . This process can be used for the environmental remediation of 4-nitrophenol, a pollutant commonly found in soils and in surface and ground waters .

Water Decontamination

The electrochemical reduction of 4-nitrophenol to 4-aminophenol can be used for water decontamination . This process can effectively transform the pollutant into a less harmful compound, thereby improving water quality .

Heterogeneous Catalysis

The electrochemical reduction process can also be considered a form of heterogeneous catalysis . In this context, 4-Amino-4’-nitrobiphenyl can be used as a catalyst in the reduction of other similar compounds.

Chemical Synthesis

4-Amino-4’-nitrobiphenyl can be used as a starting material in the synthesis of various other compounds . Its unique structure and reactivity make it a valuable tool in the field of chemical synthesis.

Safety and Hazards

4-Amino-4’-nitrobiphenyl is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to not eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Relevant Papers There are several papers that discuss the properties and applications of 4-Amino-4’-nitrobiphenyl. One paper discusses the excited-state intramolecular charge transfer (ICT) dynamics of 4-dimethylamino-4’-nitrobiphenyl (DNBP), a similar compound, in different environments . Another paper discusses the solvent-sensitive ICT dynamics in the excited states of 4-N,N-dimethylamino-4’-nitrobiphenyl .

Mecanismo De Acción

- Role : By forming DNA adducts, 4-ABP disrupts the normal structure of DNA, leading to potential mutations and cellular dysfunction .

- These ROS can damage DNA by creating covalent adducts, which interfere with DNA replication and transcription .

- Cellular Effects : Mutations can affect cell function, potentially leading to cancer or other diseases .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Propiedades

IUPAC Name |

4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFVBIYTBGDQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036836 | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4'-nitrobiphenyl | |

CAS RN |

1211-40-1 | |

| Record name | 4-Amino-4′-nitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6O61L798N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Amino-4'-nitrobiphenyl exhibits interesting interactions, particularly between its nitro (NO2) groups. While hydrogen bonding is widely studied, weaker interactions like those between NO2 groups are less understood, despite their potential roles in molecular assembly and crystal engineering. [] Researchers are using techniques like high-pressure X-ray diffraction and DFT calculations to probe these interactions. [] These studies suggest that NO2···NO2 contacts, while weaker than hydrogen bonds, contribute to the compound's structural behavior under compression. []

A: High-pressure studies reveal that 4-Amino-4'-nitrobiphenyl undergoes a phase transition above 1.6 GPa. [, ] This transition involves significant rearrangements in its molecular packing, primarily driven by changes in the NO2···NO2 interactions. [, ] This highlights the importance of these seemingly weak interactions in determining the compound's solid-state properties under extreme conditions.

A: 4-Amino-4'-nitrobiphenyl exhibits dual fluorescence in polymer matrices. [] This property makes it a valuable probe in studying the orientational characteristics of liquid crystals. [, ] For example, by measuring the fluorescence depolarization ratios of 4-Amino-4'-nitrobiphenyl dissolved in liquid crystals like 5CB, researchers can determine orientational order parameters and understand the anisotropic rotational dynamics within these materials. [, ]

A: Yes, 4-Amino-4'-nitrobiphenyl has been successfully incorporated as a chromophore into organic sol-gel materials for second-order nonlinear optical (NLO) applications. [] When incorporated into a hexa(methoxymethyl)melamine (HMM) matrix and subjected to poling and curing, the resulting material exhibits second-order NLO properties. [] This demonstrates its potential for use in optical devices.

A: Yes, 4-Amino-4'-nitrobiphenyl serves as a valuable building block in polymer synthesis. For instance, it is used to create high Tg, perfectly alternating poly(amide-imide)s. [] These polymers, synthesized through a two-step polycondensation reaction with various aromatic dianhydrides, exhibit good thermal stability. [] Additionally, researchers have synthesized aromatic conjugated main chain azobenzene polymers using 4-Amino-4'-nitrobiphenyl and its derivatives. [] These polymers showed potential as intumescent reactive flame retardant additives, particularly for polyurethanes and elastomers, due to their high char yield at high temperatures. []

A: Yes, researchers have used nanosecond transient absorption spectroscopy to investigate the hydrogen bond configuration and protonation behavior of 4-Amino-4'-nitrobiphenyl in both its ground and lowest excited triplet states. [] This provides valuable information about its photophysical and photochemical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.